GeA-69

描述

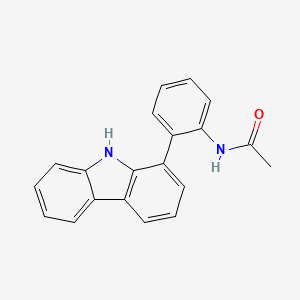

Structure

3D Structure

属性

IUPAC Name |

N-[2-(9H-carbazol-1-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c1-13(23)21-18-11-4-2-7-14(18)16-9-6-10-17-15-8-3-5-12-19(15)22-20(16)17/h2-12,22H,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPDVNYCIOHPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=CC=CC3=C2NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Preliminary Studies on the Bioactivity of GeA-69: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GeA-69 has been identified as a selective, allosteric inhibitor of the macrodomain 2 (MD2) of Poly(ADP-ribose) Polymerase 14 (PARP14), a key enzyme implicated in DNA damage repair and the regulation of inflammatory signaling pathways. This document provides a comprehensive overview of the preliminary bioactivity of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action. The findings presented herein suggest that this compound holds potential as a chemical probe to further elucidate the roles of PARP14 in cellular processes and as a starting point for the development of novel therapeutic agents.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for a variety of cellular functions, including the maintenance of genomic stability and the modulation of inflammatory responses. PARP14, a member of this family, is distinguished by the presence of three macrodomains, which are modules that recognize ADP-ribose modifications on proteins. The aberrant activity of PARP14 has been linked to the pathogenesis of various diseases, including cancer and inflammatory conditions.

This compound is a small molecule that has emerged from screening efforts as a selective inhibitor of the second macrodomain (MD2) of PARP14.[1] Its unique allosteric mechanism of inhibition offers a high degree of selectivity, making it a valuable tool for studying the specific functions of PARP14 MD2. This whitepaper consolidates the current understanding of this compound's biological activities, with a focus on its role in the DNA damage response and its potential anti-inflammatory effects.

Mechanism of Action: Allosteric Inhibition of PARP14 MD2

This compound functions as a selective, allosteric inhibitor of PARP14 MD2 with a dissociation constant (Kd) of 2.1 μM.[2] Unlike orthosteric inhibitors that compete with the natural ligand for the active site, this compound binds to a distinct pocket on the MD2 domain. This binding event induces a conformational change in a loop region (residues P1130-P1140), which then physically obstructs the adenosine diphosphate ribose (ADPR) binding site, thereby preventing the recruitment of PARP14 MD2 to its target proteins.[1]

dot

Figure 1: Allosteric Inhibition of PARP14 MD2 by this compound.

Bioactivity of this compound

Role in DNA Damage Response

A primary function of PARP14 is its involvement in the cellular response to DNA damage. Studies have demonstrated that the MD2 domain of PARP14 is recruited to sites of laser-induced DNA damage in U-2 OS cells.[2] this compound, by inhibiting the function of MD2, effectively prevents this localization.[2] PARP14 is known to participate in homologous recombination and the replication stress response.[3] In PARP14-deficient cells, there is an observed increase in the levels of γH2AX, a marker of DNA double-strand breaks, following exposure to agents that stall replication forks.[3] This indicates a crucial role for PARP14 in the repair of such damage.

dot

Figure 2: this compound Disrupts the DNA Damage Response.

Potential Anti-inflammatory Effects

While direct studies on the anti-inflammatory properties of this compound are not yet available, the known functions of its target, PARP14, strongly suggest such a potential. PARP14 acts as a critical transcriptional switch in inflammatory signaling pathways.[1][4] Specifically, it regulates the interleukin-4 (IL-4) dependent activation of STAT6, a key transcription factor in the immune response.[1][4] In the absence of IL-4, PARP14 recruits histone deacetylases (HDACs) to the promoters of STAT6 target genes, leading to transcriptional repression.[1][4] Upon stimulation with IL-4, the catalytic activity of PARP14 is required to release these HDACs, allowing for STAT6-mediated gene activation.[1][4]

Furthermore, PARP14 has been shown to suppress pro-inflammatory signaling mediated by interferon-gamma (IFNγ) and STAT1.[3][5] By inhibiting PARP14, this compound could potentially modulate these inflammatory pathways, suggesting a possible therapeutic application in inflammatory diseases.

dot

References

- 1. PARP-14 Functions as a Transcriptional Switch for Stat6-dependent Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The impact of PARPs and ADP-ribosylation on inflammation and host–pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP-14 functions as a transcriptional switch for Stat6-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PARP9 and PARP14 cross-regulate macrophage activation via STAT1 ADP-ribosylation. | Vanderbilt University Medical Center [medsites.vumc.org]

In Vitro Efficacy of GeA-69: A Technical Overview for Researchers

An In-depth Technical Guide on the In Vitro Effects of the PARP14 Inhibitor, GeA-69

This technical guide provides a comprehensive overview of the in vitro effects of this compound, a selective, allosteric inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14). This compound targets the macrodomain 2 (MD2) of PARP14, playing a significant role in the DNA damage response. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's cytotoxicity, apoptosis-inducing capabilities, and its role in relevant signaling pathways. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a potent and selective allosteric inhibitor of the second macrodomain (MD2) of PARP14, with a dissociation constant (Kd) of 2.1 μM. By binding to MD2, this compound effectively prevents the recruitment of PARP14 to sites of DNA damage. This disruption of the DNA damage repair mechanism is a key aspect of its cellular activity.

Cytotoxicity of this compound Across Various Cell Lines

This compound has demonstrated moderate cytotoxic effects on a range of human cell lines. The half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that gives half-maximal response, have been determined for several cell lines following a 72-hour incubation period.

| Cell Line | Cancer Type | EC50 (µM) |

| HeLa | Cervical Cancer | 58[1] |

| U-2 OS | Osteosarcoma | 52[1] |

| HEK293 | Human Embryonic Kidney | 54[1] |

Induction of Apoptosis by this compound

Recent studies have shown that this compound can synergistically induce apoptosis in specific cancer cell lines when used in combination with other therapeutic agents. A notable example is its synergy with the TopBP1 inhibitor, 5D4, in breast and ovarian cancer cells.

Synergistic Apoptotic Effect with 5D4

In a study investigating the combined effects of this compound and 5D4, a significant increase in apoptosis was observed in MDA-MB-468 (breast cancer) and MDAH-2774 (ovarian cancer) cell lines after 20 hours of treatment. The apoptotic activity was quantified by measuring the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.

| Cell Line | Treatment | Active Caspase-3/7 Level (vs. Control) |

| MDA-MB-468 | 5D4 (2 µM) | ~1.5-fold |

| This compound (2 µM) | ~1.5-fold | |

| 5D4 (2 µM) + this compound (2 µM) | ~4.5-fold | |

| MDAH-2774 | 5D4 (3 µM) | ~2-fold |

| This compound (3 µM) | ~1.5-fold | |

| 5D4 (3 µM) + this compound (3 µM) | ~5-fold |

The combination of this compound and 5D4 also led to a synergistic decrease in the viability of these cell lines after 45 hours of treatment.

| Cell Line | Treatment | % Cell Viability |

| MDA-MB-468 | 5D4 (2 µM) | ~70% |

| This compound (2 µM) | ~80% | |

| 5D4 (2 µM) + this compound (2 µM) | ~40% | |

| MDAH-2774 | 5D4 (3 µM) | ~60% |

| This compound (3 µM) | ~75% | |

| 5D4 (3 µM) + this compound (3 µM) | ~30% |

Potential Role in Cell Cycle Arrest

While direct experimental evidence for this compound inducing cell cycle arrest is not yet available, the known function of its target, PARP14, suggests a potential role in this process. PARP14 has been shown to regulate the expression of Cyclin D1, a key protein for the transition from the G1 to the S phase of the cell cycle. Therefore, by inhibiting PARP14, this compound may lead to a decrease in Cyclin D1 levels, resulting in a G1 cell cycle arrest. Further investigation is required to confirm this hypothesis experimentally.

Signaling Pathway Modulation

This compound's primary impact is on the DNA Damage Response (DDR) pathway. By inhibiting PARP14's localization to sites of DNA damage, this compound disrupts the efficient repair of DNA lesions. This can lead to an accumulation of DNA damage, which in turn can trigger apoptotic pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cell lines.

Materials:

-

96-well plates

-

HeLa, U-2 OS, or HEK293 cells

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of the solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the EC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

-

6-well plates

-

MDA-MB-468 or MDAH-2774 cells

-

Complete cell culture medium

-

This compound and 5D4 stock solutions (in DMSO)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound, 5D4, or the combination. Include appropriate controls.

-

Incubate for the desired time period (e.g., 20 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes a standard method for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

6-well plates

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired duration.

-

Harvest cells, wash with PBS, and centrifuge.

-

Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing and fix overnight at -20°C.

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

References

Early research findings on GeA-69

The Pharmacological Profile of GeA-69: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GeA-69 is a selective, allosteric inhibitor of poly-adenosine-diphosphate-ribose polymerase 14 (PARP14), a protein implicated in DNA damage repair, inflammatory diseases, and certain cancers. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding affinity, and cellular effects. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and apoptosis. PARP14, also known as ARTD8, is a unique member of this family, possessing three macrodomains that are thought to be involved in recognizing ADP-ribose modifications on proteins. Due to its role as an anti-apoptotic and pro-survival protein, PARP14 has emerged as a promising therapeutic target for various diseases. This compound has been identified as a potent and selective inhibitor of the second macrodomain (MD2) of PARP14, offering a valuable tool for studying the biological functions of this enzyme and as a potential lead compound for drug discovery.

Mechanism of Action

This compound functions as an allosteric inhibitor of PARP14.[1][2] It selectively binds to the second macrodomain (MD2) of PARP14, thereby inhibiting the binding of adenosine diphosphate ribose (ADPR) to this domain. This inhibitory action prevents the recruitment and localization of PARP14 MD2 to sites of DNA damage within intact cells.[1]

Signaling Pathway of PARP14 Inhibition by this compound

Caption: this compound allosterically inhibits PARP14 MD2, preventing its recruitment to DNA damage sites.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on various in vitro assays.

Table 1: Binding Affinity and Inhibitory Concentration

| Parameter | Value | Assay Method | Reference |

| Kd | 2.1 µM | Not Specified | [1] |

| Kd | 860 nM (0.86 µM) | Isothermal Titration Calorimetry (ITC) | [2] |

| IC50 | 720 nM (0.72 µM) | Not Specified |

Table 2: In Vitro Cytotoxicity

| Cell Line | EC50 | Incubation Time | Reference |

| HeLa | 58 µM | 72 h | [1] |

| U-2 OS | 52 µM | 72 h | [1] |

| HEK293 | 54 µM | 72 h | [1] |

Table 3: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 300.35 g/mol | |

| Formula | C20H16N2O | |

| Cell Permeability | Highly cell permeable |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Isothermal Titration Calorimetry (ITC) for Kd Determination

Objective: To determine the dissociation constant (Kd) of this compound binding to PARP14 MD2.

Materials:

-

Purified recombinant PARP14 MD2 protein

-

This compound compound

-

ITC instrument (e.g., MicroCal ITC200)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Protocol:

-

Prepare a solution of PARP14 MD2 (e.g., 20 µM) in the assay buffer and load it into the sample cell of the ITC instrument.

-

Prepare a solution of this compound (e.g., 200 µM) in the same assay buffer and load it into the injection syringe.

-

Set the experimental parameters on the ITC instrument, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL).

-

Perform a series of injections of the this compound solution into the sample cell containing the PARP14 MD2 protein.

-

Record the heat changes associated with each injection.

-

Analyze the resulting data using the instrument's software to fit a binding isotherm and determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Experimental Workflow for ITC

Caption: Workflow for determining the binding affinity of this compound to PARP14 MD2 using ITC.

Cell-Based DNA Damage Localization Assay

Objective: To assess the ability of this compound to prevent the recruitment of PARP14 MD2 to sites of DNA damage in cells.

Materials:

-

U-2 OS cells

-

This compound compound

-

Laser micro-irradiation system

-

Antibodies against PARP14

-

Fluorescently labeled secondary antibodies

-

Confocal microscope

Protocol:

-

Culture U-2 OS cells on glass coverslips.

-

Pre-incubate the cells with this compound (e.g., 50 µM and 250 µM) or vehicle control for 1 hour.

-

Induce localized DNA damage using a laser micro-irradiation system.

-

Fix the cells at different time points post-damage (e.g., 0.5, 1, 2.5 min).

-

Permeabilize the cells and perform immunofluorescence staining for PARP14.

-

Visualize the localization of PARP14 at the sites of DNA damage using a confocal microscope.

-

Quantify the fluorescence intensity at the damage sites to determine the extent of PARP14 recruitment.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal effective concentration (EC50) of this compound in different cell lines.

Materials:

-

HeLa, U-2 OS, and HEK293 cells

-

This compound compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Protocol:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 25 nM to 250 µM) for 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and plot the dose-response curve to determine the EC50 value.

Conclusion

This compound is a well-characterized, selective allosteric inhibitor of PARP14 MD2. Its ability to engage PARP14 in intact cells and prevent its localization to sites of DNA damage makes it a valuable chemical probe for elucidating the cellular functions of PARP14. The moderate cytotoxicity of this compound suggests a potential therapeutic window for its application. The detailed protocols provided herein should enable further investigation into the pharmacological profile of this compound and its potential as a lead compound for the development of novel therapeutics.

References

GeA-69: A Novel Allosteric Inhibitor of PARP14 Macrodomain 2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GeA-69 is a novel, selective, and cell-permeable allosteric inhibitor of the second macrodomain (MD2) of Poly(ADP-ribose) polymerase 14 (PARP14).[1][2][3] Identified through a medium throughput screen, this compound presents a unique mechanism of action by binding to a novel allosteric pocket adjacent to the ADP-ribose binding site on PARP14 MD2.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, experimental protocols for its characterization, and its role in probing the function of PARP14 in cellular processes such as the DNA damage response.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs, as reported in the scientific literature.

Table 1: Biochemical Activity of this compound and Analogs

| Compound | Target | Assay | IC50 (μM) | Kd (μM) |

| This compound (1) | PARP14 MD2 | AlphaScreen | sub-micromolar | 2.1 |

| Sulfonamide analogue (2) | PARP14 MD2 | Not Reported | Not Reported | Not Reported |

| 3-cyanophenylmethanesulfoamide carbazole (83) | PARP14 MD2 | Not Reported | 0.66 | Not Reported |

Data sourced from multiple scientific publications.[1][2][3]

Table 2: Cellular Activity and Cytotoxicity of this compound

| Cell Line | Assay | Concentration | Effect |

| U-2 OS | DNA Damage Localization | 50 μM and 250 μM | Prevents localization of PARP14 MD2 to sites of DNA damage.[1] |

| HeLa | Cytotoxicity (72h) | ~50 µM | Moderate cytotoxicity.[3] |

| U-2 OS | Cytotoxicity (72h) | ~50 µM | Moderate cytotoxicity.[3] |

| HEK293T | Cytotoxicity (72h) | ~50 µM | Moderate cytotoxicity.[3] |

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are outlined below. These protocols are based on the descriptions provided in the primary research articles.

AlphaScreen™ Assay for PARP14 MD2 Inhibition

This assay was utilized to identify inhibitors of the interaction between PARP14 MD2 and ADP-ribose.

-

Reagents: His-tagged PARP14 MD2, biotinylated ADP-ribose, streptavidin-coated donor beads, and nickel chelate acceptor beads.

-

Procedure:

-

Incubate His-tagged PARP14 MD2 with the test compound (e.g., this compound).

-

Add biotinylated ADP-ribose to the mixture.

-

Add streptavidin-coated donor beads and nickel chelate acceptor beads.

-

Incubate in the dark to allow for bead proximity and signal generation.

-

-

Detection: Measure the AlphaScreen™ signal using an appropriate plate reader. A decrease in signal indicates inhibition of the PARP14 MD2-ADP-ribose interaction.

Isothermal Titration Calorimetry (ITC)

ITC was employed to determine the binding affinity (Kd) of this compound to PARP14 MD2.

-

Sample Preparation: Prepare a solution of PARP14 MD2 in the calorimeter cell and a solution of this compound in the injection syringe, both in the same buffer.

-

Titration: Inject small aliquots of the this compound solution into the PARP14 MD2 solution at regular intervals.

-

Data Acquisition: Measure the heat change associated with each injection.

-

Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of this compound with PARP14 MD2 in intact cells.

-

Cell Treatment: Treat intact cells with either this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Analyze the amount of soluble PARP14 MD2 in each sample by Western blotting. A thermal shift to a higher temperature for the this compound-treated samples indicates target engagement.

DNA Damage Response Assay (Laser Micro-irradiation)

This assay visualizes the effect of this compound on the recruitment of PARP14 MD2 to sites of DNA damage.

-

Cell Culture: Culture cells (e.g., U-2 OS) expressing fluorescently tagged PARP14 MD2.

-

Treatment: Treat the cells with this compound or a vehicle control.

-

DNA Damage Induction: Induce localized DNA damage using a laser micro-irradiation system.

-

Imaging: Acquire time-lapse fluorescence microscopy images to monitor the recruitment of PARP14 MD2 to the sites of DNA damage.

-

Analysis: Quantify the fluorescence intensity at the damage sites over time to assess the effect of this compound on protein recruitment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for the discovery and characterization of this compound.

Caption: PARP14 signaling pathway and the inhibitory mechanism of this compound.

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of chemical probes for studying the function of PARP14. Its unique allosteric mode of inhibition of the MD2 domain provides a valuable tool for dissecting the role of this specific domain in cellular processes, particularly in the context of DNA damage and repair. Further medicinal chemistry efforts based on the this compound scaffold may lead to the development of more potent and selective inhibitors with therapeutic potential.

References

Methodological & Application

Application Notes: GeA-69 in a Transgenic Mouse Model of Alzheimer's Disease

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1][2] Neuroinflammation, driven by the activation of microglia and astrocytes, is a key pathological feature of AD.[3][4] Chronic inflammation contributes to neuronal damage through the release of pro-inflammatory cytokines and reactive oxygen species (ROS).[3][5]

GeA-69 is a cell-permeable kinase inhibitor identified as a selective inhibitor of the macrodomain 2 of Poly(ADP-ribose) polymerase 14 (PARP-14).[6] PARP-14 is involved in regulating inflammatory responses and cellular stress pathways.[6] These notes describe the application of this compound in the APPswe/PS1dE9 transgenic mouse model of Alzheimer's disease, which exhibits age-dependent Aβ accumulation and related neuroinflammation.[7]

Mechanism of Action

In the context of Alzheimer's disease, it is hypothesized that the overactivation of PARP-14 in microglia contributes to the neuroinflammatory cascade. This compound, by inhibiting PARP-14, is proposed to suppress the downstream activation of pro-inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome.[5] This leads to a reduction in the production of inflammatory cytokines like IL-1β and TNF-α, thereby mitigating microglial-mediated neurotoxicity and protecting neurons from apoptosis.

Hypothesized this compound Signaling Pathway in Alzheimer's Disease

Quantitative Data Summary

The following tables summarize the key findings from a preclinical study evaluating this compound in 9-month-old APPswe/PS1dE9 mice treated for 12 weeks.

Table 1: Effect of this compound on Cognitive Performance (Morris Water Maze)

| Group | Treatment | Latency to Platform (s) | Time in Target Quadrant (%) |

|---|---|---|---|

| Wild-Type (WT) | Vehicle | 18.5 ± 2.1 | 45.2 ± 3.5 |

| APPswe/PS1dE9 | Vehicle | 45.8 ± 4.3 | 22.1 ± 2.8 |

| APPswe/PS1dE9 | this compound (10 mg/kg) | 25.3 ± 3.9 | 38.7 ± 4.1 |

Table 2: Effect of this compound on Brain Aβ Pathology

| Group | Treatment | Aβ Plaque Load (%) | Soluble Aβ42 (pg/mg tissue) |

|---|---|---|---|

| APPswe/PS1dE9 | Vehicle | 12.4 ± 1.8 | 210.5 ± 25.6 |

| APPswe/PS1dE9 | this compound (10 mg/kg) | 7.1 ± 1.2 | 135.2 ± 18.9 |

Table 3: Effect of this compound on Neuroinflammation Markers in Brain Homogenate

| Group | Treatment | Iba1+ Microglia (%) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) |

|---|---|---|---|---|

| APPswe/PS1dE9 | Vehicle | 25.6 ± 3.1 | 88.4 ± 9.2 | 65.7 ± 7.8 |

| APPswe/PS1dE9 | this compound (10 mg/kg) | 14.2 ± 2.5 | 45.1 ± 6.5 | 32.9 ± 5.1 |

Protocols

Protocol 1: Animal Model and Dosing Regimen

-

Animal Model : Male APPswe/PS1dE9 transgenic mice and wild-type (WT) littermates.[7]

-

Age : 6 months at the start of treatment.

-

Housing : Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Groups :

-

Group 1: WT mice + Vehicle (n=10)

-

Group 2: APPswe/PS1dE9 mice + Vehicle (n=10)

-

Group 3: APPswe/PS1dE9 mice + this compound (10 mg/kg, n=10)

-

-

Compound Preparation : Dissolve this compound in a vehicle solution of 5% DMSO, 40% PEG300, and 55% saline.

-

Administration : Administer this compound or vehicle daily via oral gavage for 12 consecutive weeks.

-

Endpoint : At 9 months of age, proceed with behavioral testing, followed by euthanasia and tissue collection.

Experimental Workflow

Protocol 2: Morris Water Maze (MWM) for Cognitive Assessment

-

Apparatus : A circular pool (120 cm diameter) filled with opaque water (22±1°C) containing a hidden platform (10 cm diameter) submerged 1 cm below the surface.

-

Acquisition Phase (5 days) :

-

Conduct four trials per day for each mouse.

-

Place the mouse into the pool facing the wall from one of four starting positions.

-

Allow the mouse to search for the platform for 60 seconds. If it fails, guide it to the platform.

-

Allow the mouse to remain on the platform for 15 seconds.

-

Record the escape latency using video tracking software.

-

-

Probe Trial (Day 6) :

-

Remove the platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located.

-

Protocol 3: Immunohistochemistry (IHC) for Aβ Plaques and Microglia

-

Tissue Preparation :

-

Perfuse mice transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution.

-

Section the brain into 30 µm coronal sections using a cryostat.

-

-

Staining :

-

Wash sections in PBS.

-

Perform antigen retrieval using heated citrate buffer.

-

Block non-specific binding with 5% normal goat serum.

-

Incubate overnight at 4°C with primary antibodies:

-

Anti-Aβ (6E10) for plaques.

-

Anti-Iba1 for microglia.

-

-

Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

-

Mount sections with DAPI-containing mounting medium.

-

-

Image Analysis :

-

Capture images using a confocal microscope.

-

Quantify the percentage of area covered by Aβ plaques and Iba1-positive cells in the cortex and hippocampus using ImageJ software.

-

Protocol 4: ELISA for Aβ42 and Cytokines

-

Brain Homogenate Preparation :

-

Dissect the cortex and hippocampus from one brain hemisphere.

-

Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 30 minutes at 4°C to collect the supernatant (soluble fraction).

-

-

ELISA Procedure :

-

Use commercially available ELISA kits for human Aβ42, mouse TNF-α, and mouse IL-1β.

-

Follow the manufacturer's instructions for sample dilution, incubation, and plate reading.

-

Normalize cytokine and Aβ42 concentrations to the total protein content of the sample, determined by a BCA assay.

-

References

- 1. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gene Therapy Models of Alzheimer’s Disease and Other Dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Path Toward Precision Medicine for Neuroinflammatory Mechanisms in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Utilization of APPswe/PS1dE9 Transgenic Mice in Research of Alzheimer's Disease: Focus on Gene Therapy and Cell-Based Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]

Standard Operating Procedure for GeA-69 Handling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GeA-69 is a cell-permeable, selective allosteric inhibitor of the macrodomain 2 (MD2) of poly-adenosine-diphosphate-ribose polymerase 14 (PARP14).[1] PARP14 is implicated in various cellular processes, including DNA damage repair, and is a target of interest in cancer research and inflammatory diseases. This compound exerts its inhibitory effect by binding to an allosteric site on PARP14 MD2, thereby preventing its recruitment to sites of DNA damage.[2][3] This document provides a standard operating procedure for the safe handling of this compound and detailed protocols for its application in common research assays.

Safety and Handling

2.1 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield must be worn at all times when handling this compound powder or solutions.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if contaminated.

-

Body Protection: A laboratory coat must be worn. For procedures with a higher risk of splashing, consider a chemical-resistant apron.

-

Respiratory Protection: When handling the powder form outside of a certified chemical fume hood, a properly fitted respirator is recommended to avoid inhalation.

2.2 Engineering Controls

-

All weighing and initial dilutions of this compound powder should be performed in a certified chemical fume hood.

-

Work surfaces should be covered with absorbent, disposable bench paper.

2.3 Storage and Stability

-

Store this compound as a solid at -20°C.

-

Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). A 10 mM stock solution in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[4] Avoid repeated freeze-thaw cycles.

2.4 Waste Disposal

-

All disposable materials contaminated with this compound (e.g., pipette tips, tubes, bench paper) should be collected in a designated, sealed waste container.

-

Liquid waste containing this compound should be collected in a clearly labeled, sealed container.

-

Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.

2.5 Emergency Procedures

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: Binding Affinity and Inhibitory Potency of this compound

| Parameter | Value | Assay Method | Reference |

| IC50 | 720 nM | AlphaScreen Assay | |

| Kd | 860 nM | Isothermal Titration Calorimetry (ITC) | |

| Kd | 2.1 µM | Not specified | [3][4][5] |

Table 2: Cell Viability (EC50) of this compound in Human Cell Lines (72-hour treatment)

| Cell Line | EC50 | Cancer Type | Reference |

| HeLa | 58 µM | Cervical Cancer | [3][4] |

| U-2 OS | 52 µM | Osteosarcoma | [3][4] |

| HEK293 | 54 µM | Embryonic Kidney | [3][4] |

Experimental Protocols

4.1 Protocol for In Vitro PARP14 MD2 Inhibition Assay (AlphaScreen)

This protocol is based on the principles of the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) used for the initial identification of this compound.

Materials:

-

His-tagged PARP14 MD2 protein

-

Biotinylated and mono-ADP-ribosylated peptide

-

Streptavidin-coated donor beads

-

Anti-His antibody-conjugated acceptor beads

-

This compound

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

-

384-well microplate

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the His-tagged PARP14 MD2 protein and the biotinylated, ADP-ribosylated peptide.

-

Add the serially diluted this compound to the wells. Include a DMSO control.

-

Incubate at room temperature for 30 minutes.

-

Add a mixture of streptavidin-coated donor beads and anti-His acceptor beads.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-compatible plate reader.

4.2 Protocol for Cellular PARP14 MD2 Recruitment Assay

This protocol describes a cell-based assay to evaluate the effect of this compound on the recruitment of PARP14 MD2 to sites of DNA damage.

Materials:

-

U-2 OS cells stably expressing fluorescently tagged PARP14 MD2 (e.g., GFP-PARP14 MD2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DNA damaging agent (e.g., laser micro-irradiation system or a chemical agent like H2O2)

-

Confocal microscope

Procedure:

-

Seed U-2 OS cells expressing GFP-PARP14 MD2 on glass-bottom dishes.

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with the desired concentration of this compound (e.g., 50 µM) or DMSO as a control. Incubate for 1 hour.[3]

-

Induce localized DNA damage using a laser micro-irradiation system.

-

Immediately acquire time-lapse images of the cells using a confocal microscope, focusing on the site of DNA damage.

-

Monitor the recruitment of GFP-PARP14 MD2 to the damaged area over time.

-

Quantify the fluorescence intensity at the site of damage in this compound-treated versus control cells.

Mandatory Visualizations

Caption: Signaling pathway of PARP14 in response to DNA damage and its inhibition by this compound.

Caption: Experimental workflow for the cellular PARP14 MD2 recruitment assay.

References

Application Notes and Protocols for Measuring GeA-69 Efficacy

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the efficacy of GeA-69, a selective, allosteric inhibitor of the macrodomain 2 (MD2) of poly-adenosine-diphosphate-ribose polymerase 14 (PARP14).

Introduction

This compound is a cell-permeable small molecule that selectively inhibits the second macrodomain of PARP14.[1][2] PARP14 is implicated in DNA damage repair pathways, and its inhibition is a potential therapeutic strategy in oncology and other diseases. This compound has been shown to prevent the recruitment of PARP14 MD2 to sites of DNA damage.[1][2][3] These protocols outline key in vitro and cell-based assays to characterize the efficacy of this compound.

Mechanism of Action and Signaling Pathway

PARP14 is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation. PARP14 contains three macrodomains which are readers of ADP-ribosylation, allowing the protein to be recruited to sites of DNA damage. By binding to the MD2 domain, this compound allosterically inhibits the ability of PARP14 to recognize and bind to ADP-ribose chains at sites of DNA damage, thereby disrupting its function in the DNA damage response.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from in vitro and cell-based assays.

Table 1: In Vitro Binding Affinity and Cellular Efficacy of this compound

| Parameter | Value | Cell Line | Reference |

| Kd (for PARP14 MD2) | 2.1 µM | - | [1][2] |

| EC50 (Cytotoxicity, 72h) | 58 µM | HeLa | [1] |

| EC50 (Cytotoxicity, 72h) | 52 µM | U-2 OS | [1] |

| EC50 (Cytotoxicity, 72h) | 54 µM | HEK293 | [1] |

Experimental Protocols

Protocol 1: Laser-Induced DNA Damage and Immunofluorescence Assay for PARP14 MD2 Recruitment

This protocol details a method to assess the efficacy of this compound in preventing the recruitment of PARP14 MD2 to sites of DNA damage in living cells.

Materials and Reagents:

-

U-2 OS cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Plasmid encoding GFP-tagged PARP14 MD2

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound

-

DMSO (vehicle control)

-

37°C, 5% CO2 incubator

-

Confocal microscope with a 405 nm laser for micro-irradiation

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a DNA damage marker (e.g., anti-γH2AX)

-

Alexa Fluor-conjugated secondary antibody

-

DAPI

-

Mounting medium

Procedure:

-

Cell Culture and Transfection:

-

Seed U-2 OS cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.

-

Transfect the cells with the GFP-PARP14-MD2 plasmid according to the manufacturer's protocol for your chosen transfection reagent.

-

Allow cells to express the protein for 24-48 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a vehicle-only control (DMSO).

-

Replace the medium in the wells with the medium containing this compound or vehicle and incubate for 1 hour at 37°C.

-

-

Laser Micro-irradiation:

-

Transfer the plate to the confocal microscope equipped for laser micro-irradiation.

-

Use the 405 nm laser to induce localized DNA damage in the nuclei of transfected cells.

-

-

Immunofluorescence Staining:

-

Immediately after micro-irradiation, or after a short recovery period (e.g., 5 minutes), fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., anti-γH2AX) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash once with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a confocal microscope. Capture images of the GFP signal (PARP14 MD2), the secondary antibody signal (e.g., γH2AX), and DAPI.

-

Quantify the fluorescence intensity of the GFP-PARP14-MD2 at the laser-induced DNA damage tracks (identified by γH2AX staining).

-

Compare the recruitment of GFP-PARP14-MD2 in this compound-treated cells to the vehicle-treated control cells.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes how to determine the cytotoxic effects of this compound on different cell lines using a standard MTT assay.

Materials and Reagents:

-

HeLa, U-2 OS, or HEK293 cells

-

Appropriate cell culture medium with 10% FBS and 1% Penicillin-Streptomycin

-

96-well flat-bottom plates

-

This compound

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 0.1 µM to 250 µM. Include a vehicle-only control.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well (medium and MTT only).

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Calculate the EC50 value using non-linear regression analysis.

-

References

Protocol for the Synthesis and Purification of GeA-69: A Selective Allosteric PARP14 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of GeA-69, a selective allosteric inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). This compound, with the chemical name N-(2-(9H-carbazol-1-yl)phenyl)acetamide, serves as a valuable research tool for studying the biological functions of PARP14, particularly its role in DNA damage repair pathways. This protocol outlines a two-step synthesis involving a Suzuki-Miyaura cross-coupling reaction followed by an N-acetylation, and details the subsequent purification and characterization of the final compound.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP14, a member of this family, has been identified as a key player in the DNA damage response. This compound is a potent and selective allosteric inhibitor that targets the macrodomain 2 (MD2) of PARP14, preventing its recruitment to sites of DNA damage.[1] Its ability to modulate PARP14 activity makes it a critical compound for investigating the therapeutic potential of PARP14 inhibition in various diseases, including cancer. This application note provides a comprehensive guide for the chemical synthesis, purification, and characterization of this compound.

Physicochemical Data and Characterization

A summary of the key physicochemical properties and characterization data for this compound is presented in the table below for easy reference.

| Parameter | Value | Reference |

| Chemical Name | N-(2-(9H-carbazol-1-yl)phenyl)acetamide | |

| CAS Number | 2143475-98-1 | [2] |

| Molecular Formula | C20H16N2O | [2] |

| Molecular Weight | 300.35 g/mol | [2] |

| Appearance | White solid | |

| Purity | >97% | [2] |

| Melting Point | Not explicitly reported | |

| ¹H NMR (DMSO-d₆) | Not explicitly reported in detail | |

| ¹³C NMR (DMSO-d₆) | Not explicitly reported in detail | |

| Mass Spectrometry | Not explicitly reported in detail | |

| Binding Affinity (Kd) | 2.1 μM for PARP14 MD2 |

Experimental Protocols

The synthesis of this compound is accomplished through a two-step process, beginning with a Suzuki-Miyaura cross-coupling reaction to form the carbazole-aniline core, followed by N-acetylation to yield the final product.

Step 1: Suzuki-Miyaura Cross-Coupling

This step involves the palladium-catalyzed cross-coupling of 1-bromocarbazole with 2-aminophenylboronic acid.

Materials:

-

1-Bromocarbazole

-

2-Aminophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a round-bottom flask, add 1-bromocarbazole (1.0 eq), 2-aminophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio).

-

De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 1-(2-aminophenyl)-9H-carbazole.

Step 2: N-Acetylation

The crude intermediate from Step 1 is then acetylated to form this compound.

Materials:

-

1-(2-aminophenyl)-9H-carbazole (from Step 1)

-

Acetic anhydride or Acetyl chloride

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve the crude 1-(2-aminophenyl)-9H-carbazole in a suitable solvent such as DCM or THF.

-

Add a base, such as pyridine or triethylamine (1.5 eq).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add acetic anhydride or acetyl chloride (1.2 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude this compound is purified by column chromatography followed by recrystallization.

Materials:

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Ethanol or Methanol for recrystallization

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Load the crude this compound onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent.

-

Recrystallize the resulting solid from a suitable solvent system, such as ethanol/water or methanol/water, to obtain pure this compound as a white solid.

Visualization of Synthesis and Mechanism of Action

This compound Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Caption: Synthetic route to this compound.

PARP14 Signaling Pathway in DNA Damage Response

This diagram depicts the role of PARP14 in the DNA damage response and the inhibitory action of this compound.

References

Application Notes and Protocols for GeA-69: A Selective PARP14 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of GeA-69, a selective, allosteric inhibitor of the Poly(ADP-ribose) polymerase 14 (PARP14) macrodomain 2 (MD2).

Chemical Properties and Storage

This compound is a potent and cell-permeable small molecule that provides a valuable tool for investigating the biological functions of PARP14.[1]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | N-(2-(9H-Carbazol-1-yl)phenyl)acetamide | [2] |

| Molecular Formula | C₂₀H₁₆N₂O | [1][2] |

| Molecular Weight | 300.35 g/mol | [2] |

| CAS Number | 2143475-98-1 | [1][2] |

| Appearance | Off-white to light brownish solid | [1] |

| Purity | ≥98% | [2] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [2] |

Recommended Storage Conditions

Proper storage of this compound is crucial to maintain its stability and activity.

| Format | Storage Temperature | Shelf Life | Handling Advice | Reference |

| Solid | -20°C | At least 2 years | Keep cool, dry, and protected from light. | [1] |

| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [3] |

| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [3] |

Mechanism of Action

This compound is a selective, allosteric inhibitor of the second macrodomain (MD2) of PARP14.[2] It has an IC₅₀ of 720 nM and a dissociation constant (Kd) of 860 nM for PARP14 MD2.[2] By binding to an allosteric site, this compound prevents the localization of PARP14 MD2 to sites of DNA damage within intact cells.[2][3] PARP14 is involved in several key cellular processes, including DNA damage repair and inflammatory signaling pathways.[4][5]

Role in DNA Damage Repair

PARP14 plays a role in the homologous recombination (HR) pathway of DNA double-strand break repair.[4] It is thought to contribute to the stability of stalled replication forks.[6] this compound, by inhibiting PARP14, can modulate these processes.

Role in Inflammatory Signaling

PARP14 has been shown to inhibit the inflammatory response of macrophages through the NF-κB pathway.[7] It can also act as a co-activator for STAT6 in the IL-4 signaling pathway.[5]

Application Notes

This compound can be utilized in a variety of cell-based and in vitro assays to probe the function of PARP14.

-

DNA Damage Response Studies: Investigate the role of PARP14 in cellular responses to DNA damaging agents. This compound can be used to determine if inhibition of PARP14 sensitizes cells to specific genotoxic agents.

-

Inflammation Research: Explore the involvement of PARP14 in inflammatory signaling cascades in immune cells like macrophages.

-

Cancer Biology: Given PARP14's pro-survival role in some cancers, this compound can be used to assess the therapeutic potential of PARP14 inhibition in relevant cancer cell lines.[1]

-

Target Validation: As a selective inhibitor, this compound is an excellent tool for validating the cellular phenotypes associated with PARP14 inhibition.

Experimental Protocols

The following are general protocols that can be adapted for specific experimental needs.

General Workflow for Cell-Based Assays

Cell Culture and Treatment

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).[2] Further dilute the stock solution in cell culture medium to the desired final concentration immediately before use. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and assay.

-

Treatment: Replace the cell culture medium with medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO at the same final concentration as the this compound treated cells).

-

Incubation: Incubate the cells for the desired period. For DNA damage studies, this compound is often used as a pre-treatment before the addition of a DNA damaging agent.[3]

In Vitro PARP14 MD2 Inhibition Assay (AlphaScreen)

This protocol is based on the assay described by Schuller et al., 2017.[8]

-

Reagents:

-

Recombinant PARP14 MD2 protein (with a His-tag)

-

Biotinylated peptide containing an ADP-ribose mimic

-

Streptavidin-coated donor beads

-

Anti-His antibody-conjugated acceptor beads

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

-

Procedure:

-

Add assay buffer, this compound (at various concentrations), and PARP14 MD2 to a 384-well plate.

-

Incubate for 15 minutes at room temperature.

-

Add the biotinylated peptide and incubate for another 15 minutes.

-

Add the acceptor beads and incubate for 30 minutes in the dark.

-

Add the donor beads and incubate for 30 minutes in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Principle: In the absence of an inhibitor, the interaction between PARP14 MD2 and the biotinylated peptide brings the donor and acceptor beads into proximity, generating a signal. This compound will disrupt this interaction, leading to a decrease in the signal.

Safety and Handling

A Material Safety Data Sheet (MSDS) is available for this compound and should be consulted before handling.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

First Aid:

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek medical attention.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- 1. adipogen.com [adipogen.com]

- 2. This compound | PARP: R&D Systems [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PARP14 is a PARP with both ADP-ribosyl transferase and hydrolase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. axonmedchem.com [axonmedchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing GeA-69 Concentration for Cell Culture

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of GeA-69 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, allosteric inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). It specifically targets the macrodomain 2 (MD2) of PARP14 with a binding affinity (Kd) of 2.1 μM. By inhibiting PARP14, this compound disrupts DNA damage repair mechanisms, particularly homologous recombination, and prevents the recruitment of PARP14 to sites of DNA damage.[1] PARP14 is a mono-ADP-ribosyl transferase that plays a role in various cellular processes, including DNA repair, transcription regulation, and immune responses.[1][2]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

Based on cytotoxicity data, a starting concentration range of 10-50 μM is recommended for most cell lines. The half-maximal effective concentration (EC50) for this compound after 72 hours of treatment is approximately 58 µM for HeLa cells, 52 µM for U-2 OS cells, and 54 µM for HEK293 cells.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically provided as a solid. For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, moisture-free container.[1]

Q4: Is this compound cell-permeable?

Yes, this compound is highly cell-permeable, with approximately 98% of the compound crossing the cell membrane.[1]

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or no observable effect of this compound | - Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. - Incorrect experimental duration: The incubation time may be too short to observe a significant effect. - Compound degradation: Improper storage or handling of this compound may have led to its degradation. - Cell line resistance: The cell line may have intrinsic or acquired resistance to PARP inhibitors. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. - Ensure proper storage of this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. - Consider using a different cell line or investigating potential resistance mechanisms. |

| High levels of unexpected cell death or cytotoxicity | - Concentration too high: The concentration of this compound may be toxic to the specific cell line. - Off-target effects: At high concentrations, small molecule inhibitors can have off-target effects. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Lower the concentration of this compound in your experiments. - Investigate potential off-target effects by consulting literature on similar compounds or performing target validation experiments.[3][4] - Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO). |

| Precipitation of this compound in cell culture medium | - Poor solubility: this compound may have limited solubility in the cell culture medium. - Incorrect solvent for stock solution: The solvent used for the stock solution may not be appropriate. | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it further in the medium. - Gently warm the medium to 37°C before adding the this compound stock solution. - Visually inspect the medium for any signs of precipitation after adding the compound. |

| Inconsistent or variable results between experiments | - Inconsistent cell seeding density: Variations in the initial number of cells can affect the outcome of the experiment. - Variability in this compound concentration: Inaccurate pipetting or dilution of the stock solution. - Changes in cell culture conditions: Fluctuations in incubator temperature, CO2 levels, or humidity. | - Maintain a consistent cell seeding density for all experiments. - Prepare fresh dilutions of this compound from the stock solution for each experiment and use calibrated pipettes. - Regularly monitor and maintain stable cell culture conditions. |

Quantitative Data

Table 1: Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Treatment Duration (hours) | EC50 (µM) |

| HeLa | 72 | 58 |

| U-2 OS | 72 | 52 |

| HEK293 | 72 | 54 |

| Data summarized from MedchemExpress.[1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at 4°C for at least 30 minutes.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

DNA Damage Assay (γH2AX Staining)

-

Cell Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

-

Immunostaining: Block with 1% BSA and incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139). Follow with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number of foci indicates an increase in DNA double-strand breaks.

Visualizations

Caption: PARP14 signaling pathway in DNA damage response and its inhibition by this compound.

Caption: General experimental workflow for studying the effects of this compound on cultured cells.

Caption: Logical troubleshooting guide for common issues with this compound experiments.

References

- 1. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP14 is a PARP with both ADP-ribosyl transferase and hydrolase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. icr.ac.uk [icr.ac.uk]

How to improve GeA-69 solubility for experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the experimental compound GeA-69.

Troubleshooting Guide: Improving this compound Solubility

Low aqueous solubility is a common hurdle in experimental workflows. This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your experiments.

Issue: this compound precipitates out of solution during stock preparation or dilution.

Possible Causes & Solutions:

| Cause | Solution | Experimental Protocol |

| Inadequate Solvent | The chosen solvent may not be optimal for this compound. | Test a panel of solvents with varying polarities. Common choices include DMSO, ethanol, methanol, or a co-solvent system. |

| Low Temperature | Solubility can be temperature-dependent. | Gently warm the solution during dissolution. Be cautious of compound stability at higher temperatures. |

| Incorrect pH | The pH of the solution can significantly impact the solubility of ionizable compounds. | Adjust the pH of the buffer. For acidic compounds, increasing the pH can improve solubility, while for basic compounds, decreasing the pH may be beneficial.[1] |

| Concentration Too High | The desired concentration may exceed the solubility limit of this compound in the chosen solvent. | Prepare a more dilute stock solution and adjust the final experimental concentration accordingly. |

Issue: Inconsistent results in cell-based assays.

Possible Causes & Solutions:

| Cause | Solution | Experimental Protocol |

| Compound Precipitation in Media | This compound may be soluble in the initial solvent but precipitate upon dilution in aqueous cell culture media. | Use a co-solvent system or formulate this compound with solubility enhancers such as cyclodextrins.[2] |

| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can bind to the compound, affecting its free concentration. | Reduce the percentage of FBS in the culture medium during the experiment, if possible, or perform a serum-binding assay to quantify the effect. |

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A good starting point is to perform a simple solubility test in a range of common laboratory solvents. This can be done by adding a small, known amount of this compound to a fixed volume of solvent and observing its dissolution. Solvents to consider include water, phosphate-buffered saline (PBS), ethanol, methanol, and dimethyl sulfoxide (DMSO).[3]

Q2: How can I prepare a stock solution of this compound if it is poorly soluble in aqueous solutions?

A2: For compounds with low aqueous solubility, it is common practice to first dissolve them in an organic solvent like DMSO to create a high-concentration stock solution.[3] This stock can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.5% for DMSO in cell culture).

Q3: What are some common techniques to enhance the solubility of poorly soluble compounds like this compound?

A3: Several techniques can be employed to improve solubility:

-

Co-solvents: Using a mixture of solvents can enhance solubility. For example, a combination of water and a water-miscible organic solvent like ethanol or PEG 400 can be effective.[4][5]

-

pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the charged form can significantly increase solubility.[1]

-

Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[1]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2]

-

Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[1][2][6]

Q4: How do I choose the right solubility enhancement technique for my experiment?

A4: The choice of method depends on several factors, including the physicochemical properties of this compound, the experimental system (e.g., in vitro vs. in vivo), and the required concentration. For initial in vitro screening, using a co-solvent like DMSO is often the most straightforward approach. For in vivo studies, more complex formulations involving cyclodextrins or nanosuspensions might be necessary to ensure bioavailability.

Quantitative Data Summary

Since specific quantitative solubility data for this compound is not publicly available, the following table provides a template for how to structure and record your own experimental solubility data for comparison.

| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |

| Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Ethanol | 25 | ||

| DMSO | 25 | ||

| 10% DMSO in PBS | 25 | ||

| 5% Tween 80 in Water | 25 |

Experimental Protocols

Protocol 1: Basic Solubility Assessment

-

Weigh out a precise amount of this compound (e.g., 1 mg).

-

Add a small volume of the test solvent (e.g., 100 µL) to the compound.

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect for any undissolved particles.

-

If the compound has dissolved, add another volume of solvent and repeat until precipitation is observed.

-

The concentration at which the compound is fully dissolved is the approximate solubility in that solvent.

Protocol 2: Preparation of a this compound Stock Solution in DMSO

-

Accurately weigh a known amount of this compound.

-

Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

-

Add the calculated volume of DMSO to the this compound.

-

Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary.

-

Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Caption: Hypothetical signaling pathway of this compound.

References

- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. ijpbr.in [ijpbr.in]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]